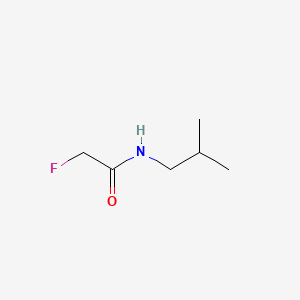
N-Isobutylfluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutylfluoroacetamide is an organic compound with the chemical formula C6H12FNO It is a derivative of fluoroacetamide, where the hydrogen atom on the amide nitrogen is replaced by an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutylfluoroacetamide typically involves the reaction of fluoroacetic acid with isobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Fluoroacetic Acid and Isobutylamine Reaction: Fluoroacetic acid is reacted with isobutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is typically carried out at a temperature range of 0-5°C to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Isobutylfluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acid derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Hydroxyl derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
N-Isobutylfluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Isobutylfluoroacetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Fluoroacetamide: The parent compound, which is less bulky due to the absence of the isobutyl group.
Chloroacetamide: Similar structure but with a chlorine atom instead of fluorine.
Bromoacetamide: Similar structure but with a bromine atom instead of fluorine.
Iodoacetamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-Isobutylfluoroacetamide is unique due to the presence of the isobutyl group, which imparts different steric and electronic properties compared to its parent compound and other halogenated derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
371-44-8 |
|---|---|
Molecular Formula |
C6H12FNO |
Molecular Weight |
133.16 g/mol |
IUPAC Name |
2-fluoro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H12FNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
XUEZHSWVWDKYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



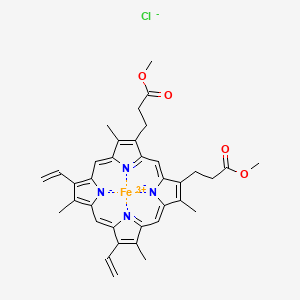
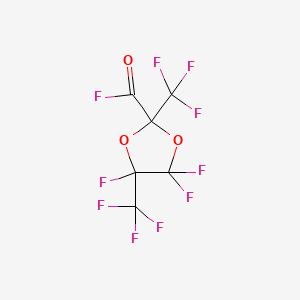
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
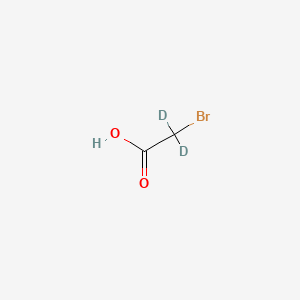
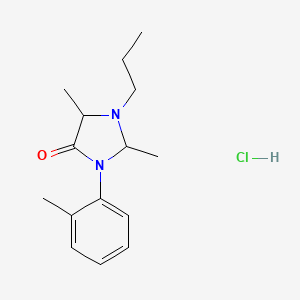

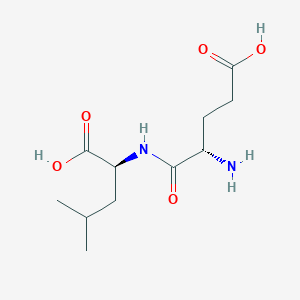
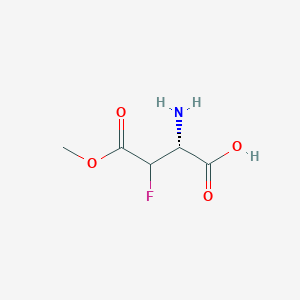

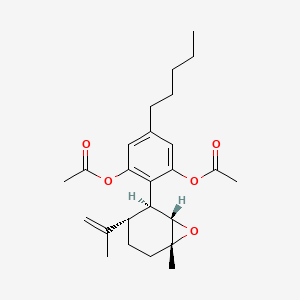

![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)

